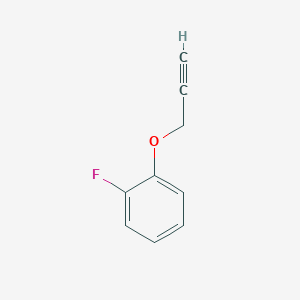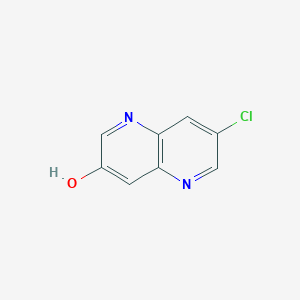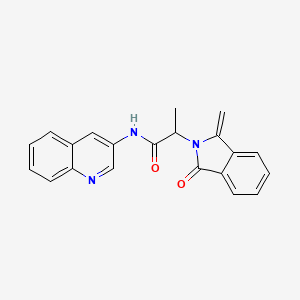
1-Fluoro-2-(prop-2-yn-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Fluoro-2-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the empirical formula C9H7FO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy)benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular weight of “this compound” is 150.15 . The SMILES string representation of the molecule is FC1=CC=C (C=C1)OCC#C . The InChI representation is 1S/C9H7FO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2 .Chemical Reactions Analysis
The reaction conditions like temperature, solvents, bases and its concentration were optimized for the synthesis of compounds . The reaction was monitored by TLC and after completion (1-3 h), the mixture was diluted with ether and washed at least 3 times with brine, to completely remove DMF .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula is C9H7FO . The molecular weight is 150.15 . The SMILES string representation is FC1=CC=C (C=C1)OCC#C and the InChI representation is 1S/C9H7FO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2 .Wissenschaftliche Forschungsanwendungen
Structural Analysis
1-Fluoro-2-(prop-2-yn-1-yloxy)benzene is involved in studies analyzing molecular structures. For example, a related compound, 3-(Prop-2-yn-1-yloxy)phthalonitrile, demonstrates specific molecular arrangements and interactions, such as C—H⋯N, contributing to a deeper understanding of molecular geometry and crystal structures (Chin Yee Jan et al., 2013).
Chemical Properties and Reactions
Compounds similar to this compound are studied for their unique chemical reactions. For instance, research on 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone explores the chemical behavior of related molecular structures, such as the formation of inversion dimers linked by pairs of C—H⋯O interactions (Chun-Hua Zhang et al., 2010).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of new chemical systems. For instance, derivatives of 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene were synthesized, yielding compounds with broad-spectrum activity, highlighting the potential for creating new molecules with significant properties (Abdelmaoujoud Taia et al., 2020).
Optoelectronic Applications
Some derivatives are studied for their optoelectronic properties. For example, the research on π-conjugated molecules involving fluorine atoms, similar to this compound, shows how small changes in molecular structure can significantly affect electronic structures and device optimization (Yuxiang Li et al., 2017).
Biological and Medicinal Chemistry
In the field of biological and medicinal chemistry, the synthesis and biological evaluation of compounds related to this compound are explored. A study on the synthesis of (prop-2-ynyloxy) benzene derivatives, for example, reveals their potential antibacterial and antiurease effects, demonstrating the significance of these compounds in pharmaceutical research (Tannaza Batool et al., 2014).
Safety and Hazards
The safety information for “1-Fluoro-2-(prop-2-yn-1-yloxy)benzene” indicates that it is classified as Acute Tox. 3 Oral . The storage class code is 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 .
Eigenschaften
IUPAC Name |
1-fluoro-2-prop-2-ynoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPHWSBGBCOPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2677475.png)


![2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile](/img/structure/B2677479.png)
![N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2677480.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2677482.png)
![8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2677484.png)


![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid](/img/structure/B2677493.png)
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2677494.png)
![4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2677495.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2677496.png)
